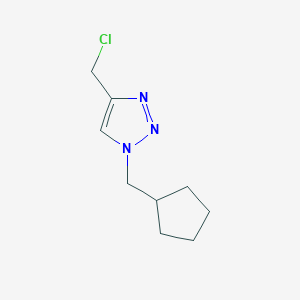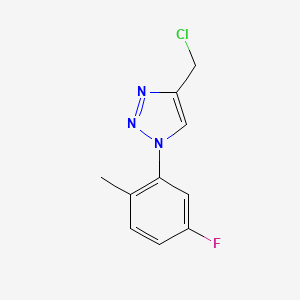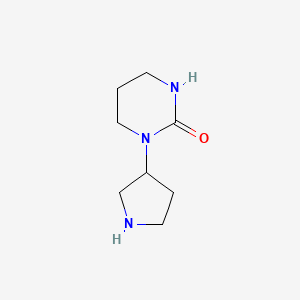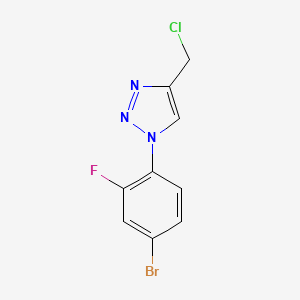
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-bromo-3-methylphenyl group and a chloromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a multi-step process involving the reaction of a 4-bromo-3-methylphenyl compound with a chloromethyl compound in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a 1,2,3-triazole ring, a phenyl ring, and halogen substituents (bromine and chlorine). The exact structure would depend on the specific positions of these substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen substituents and the electron-donating methyl group on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen substituents could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Cytostatic Activity
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives show promising results in synthesizing alkylating agents with cytostatic activity. For instance, the 1,3-dipolar cycloaddition of benzyl azide or peracetylated glucopyranosyl azides to propargyl halides yields 1-benzyl- or 1-glycosyl(halomethyl)-1,2,3-triazoles. These compounds demonstrated the ability to inhibit the "in vitro" growth of HeLa cells and increase the life span of mice bearing tumors (de las Heras et al., 1979).
Energetic Salts Synthesis
The compound also finds applications in the synthesis of energetic salts. For example, triazolyl-functionalized monocationic energetic salts were prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, showcasing good thermal stability and relatively high density. These salts are characterized by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and density determinations (Wang et al., 2007).
Antimicrobial and Anti-inflammatory Applications
Several derivatives of this compound have been synthesized and exhibited significant anti-inflammatory, antibacterial, and antifungal activities. These compounds were compared with commercial antibiotics and showed high efficacy in combating various bacterial and fungal strains (El-Reedy & Soliman, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-4-(chloromethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPTCJINZTJFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)

![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)

![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

